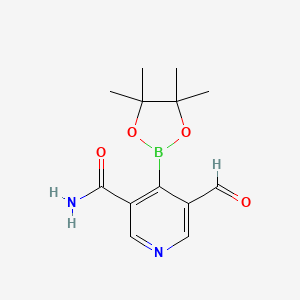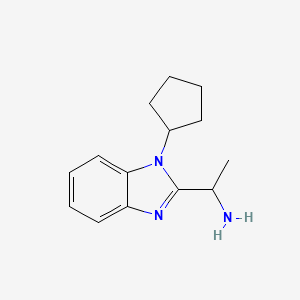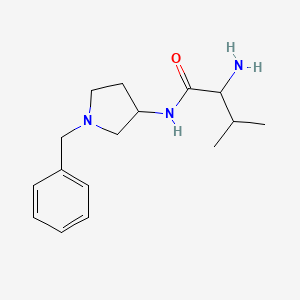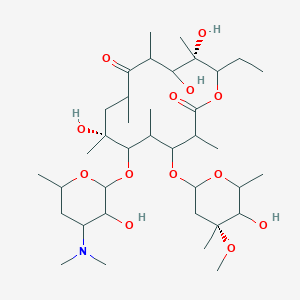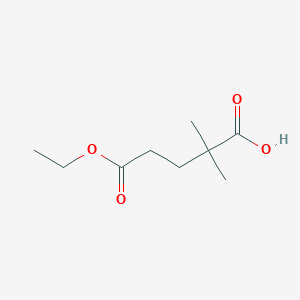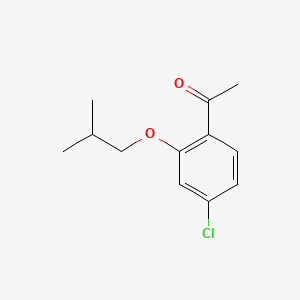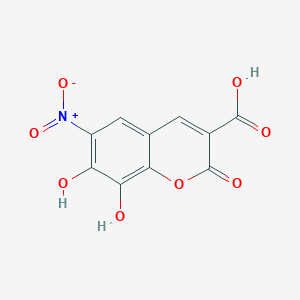
7,8-Dihydroxy-6-nitro-2-oxo-2h-chromene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dihydroxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydroxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid typically involves the Knoevenagel reaction, where 8-formyl-7-hydroxy coumarin is treated with N,N-disubstituted cyano acetamides in the presence of piperidine . This reaction is carried out under mild conditions, often at room temperature, and yields the desired product with high efficiency.
Industrial Production Methods: Industrial production of this compound may involve the use of green chemistry principles, such as employing green solvents and catalysts to minimize environmental impact . The optimization of reaction conditions, including solvent choice and temperature control, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 7,8-Dihydroxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amino derivatives.
Substitution: The hydroxyl groups at positions 7 and 8 can undergo substitution reactions with various electrophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are typically used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products:
Scientific Research Applications
7,8-Dihydroxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various coumarin derivatives with potential biological activities.
Biology: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress and cellular damage.
Medicine: Its derivatives have shown promise as anti-cancer, anti-microbial, and anti-inflammatory agents.
Mechanism of Action
The biological activity of 7,8-Dihydroxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes involved in oxidative stress pathways, thereby reducing cellular damage. Additionally, its nitro group can undergo bioreduction to form reactive intermediates that interact with DNA and proteins, leading to anti-cancer effects .
Comparison with Similar Compounds
7-Hydroxycoumarin: Known for its anti-tumor and anti-inflammatory properties.
6-Nitrocoumarin: Exhibits strong fluorescence, making it useful in imaging applications.
8-Hydroxyquinoline: Used as a chelating agent and in the treatment of metal poisoning
Uniqueness: 7,8-Dihydroxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid stands out due to its dual hydroxyl and nitro functional groups, which confer unique reactivity and biological activity
Properties
Molecular Formula |
C10H5NO8 |
|---|---|
Molecular Weight |
267.15 g/mol |
IUPAC Name |
7,8-dihydroxy-6-nitro-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C10H5NO8/c12-6-5(11(17)18)2-3-1-4(9(14)15)10(16)19-8(3)7(6)13/h1-2,12-13H,(H,14,15) |
InChI Key |
LTNZQDCMMYQKKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=O)OC2=C(C(=C1[N+](=O)[O-])O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclopentanecarboxamide](/img/structure/B14778194.png)
![tert-butyl 7-bromo-4'-(4-phenylpiperidine-1-carbonyl)spiro[2,3-dihydro-1H-naphthalene-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B14778204.png)
![(2S)-3-(2-aminophenoxy)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B14778207.png)
![tert-butyl N-[(1R)-1-(5-bromo-3-fluoropyridin-2-yl)ethyl]carbamate](/img/structure/B14778208.png)
![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-methylcarbamate](/img/structure/B14778221.png)

